Pigment Red 177

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Development of improved synthesis methods:

Researchers are continuously exploring ways to improve the efficiency and sustainability of Pigment Red 177 production. One such study investigated the effect of different catalyst types and reaction conditions on the yield and purity of a key intermediate in the synthesis process []. This research aimed to optimize the production process, potentially leading to cost-effective and environmentally friendly pigment production.

Characterization of physical and chemical properties:

Understanding the physical and chemical properties of Pigment Red 177 is crucial for various applications. Studies have been conducted to analyze its thermal stability, lightfastness, and behavior in different solvents [, ]. This information is valuable for researchers developing new materials and optimizing the use of the pigment in diverse environments.

Investigation of nanoparticle formation:

Nanoparticles offer unique properties compared to their bulk counterparts. Researchers have explored methods to produce nanoparticles of Pigment Red 177 using techniques like supercritical anti-solvent processes []. This research investigates the potential benefits of using nanoparticles in areas like improved coloring efficiency or enhanced material functionalities.

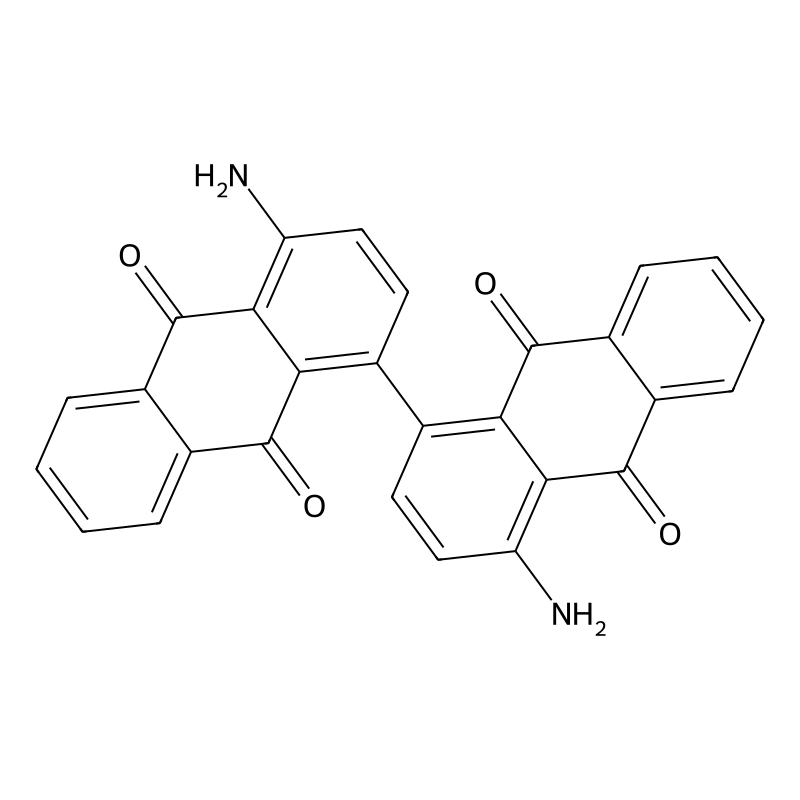

Pigment Red 177, also known as C.I. Pigment Red 177 or C.I. 65300, is an organic pigment characterized by its vibrant red color. It has a molecular formula of and a molecular weight of 444.44 g/mol. The compound belongs to the anthraquinone class of pigments, which are known for their excellent lightfastness and thermal stability. Pigment Red 177 appears as a dark red powder and maintains its color integrity even at high temperatures (up to 280 °C) for short durations .

The synthesis of Pigment Red 177 typically involves a condensation reaction between 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and other reagents, which may include copper powder and sodium hydroxide in an aqueous solution . The process can be optimized using ionic liquids to enhance yield and purity, as demonstrated in various studies . The

Several methods exist for synthesizing Pigment Red 177:

- Traditional Synthesis: Involves the condensation of specific anthraquinone derivatives under controlled conditions.

- Ionic Liquid Method: This modern approach utilizes ionic liquids to improve solubility and reaction efficiency, leading to higher yields .

- Solid-State Ball Milling: A newer technique that prepares composite pigments with enhanced properties through mechanical processing .

Each method has its advantages in terms of yield, purity, and environmental impact.

Pigment Red 177 is widely utilized in various industries due to its excellent color properties:

- Coatings: Used in cover-level paints for both industrial and artistic applications.

- Inks: Commonly found in printing inks due to its vibrant hue and stability.

- Plastics: Employed in coloring synthetic fibers and plastic materials.

- Textiles: Utilized for dyeing fabrics where high lightfastness is required .

Interaction studies involving Pigment Red 177 focus on its stability and performance in different media. Research indicates that it exhibits excellent resistance to sodium carbonate and muriatic acid, making it suitable for various applications where chemical exposure is a concern . Additionally, studies on composite forms of this pigment have shown improvements in dispersion characteristics and color strength when combined with inorganic materials.

Pigment Red 177 shares similarities with several other organic pigments. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Light Fastness | Heat Resistance | Unique Features |

|---|---|---|---|---|

| Pigment Red 3BL | C.I. 65301 | Good | Moderate | Lower thermal stability |

| Permanent Red A3B | C.I. 26050 | Excellent | High | More vibrant but less stable |

| Fastogen Super Red ATY | C.I. 26266 | Excellent | High | Enhanced dispersion properties |

| Irgazin Red A2BN | C.I. 73915 | Good | Moderate | Lower cost but less vibrant |

Pigment Red 177 stands out due to its exceptional thermal stability and lightfastness compared to these similar compounds, making it particularly suitable for applications requiring durability.

Traditional Sulfonation/Desulfonation Routes

The traditional synthesis of Pigment Red 177 (4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone) follows a well-established sulfonation/desulfonation pathway that has been the industrial standard for decades [1] [2]. This method involves the initial preparation of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS) as a key intermediate, followed by high-temperature desulfonation in concentrated sulfuric acid to yield the final pigment product [3] [4].

The sulfonation step typically occurs at elevated temperatures ranging from 160-180°C, with reaction times extending 2.5-3.5 hours to achieve complete conversion [5]. The process requires careful control of temperature and acid concentration to ensure optimal product formation while minimizing side reactions [6]. The molecular formula C28H16N2O4 and molecular weight of 444.44 g/mol characterize the final pigment structure [1] [2].

The desulfonation reaction represents the critical step in traditional synthesis, where DAS undergoes thermal decomposition in 70-80% sulfuric acid medium at temperatures of 70-80°C [3] [4]. This process follows first-order kinetics with an activation energy of 120-140 kJ/mol and rate constants ranging from 0.003-0.006 min⁻¹ [7]. The reaction mechanism involves the electrophilic cleavage of sulfonic acid groups through protonation and subsequent elimination, forming the desired anthraquinone structure [6].

Table 1: Traditional Sulfonation/Desulfonation Route Parameters

| Parameter | Typical Values | Literature Source |

|---|---|---|

| Temperature (°C) | 70-80 | Patent CN103773079A |

| Reaction Time (hours) | 8-12 | Patent CN107344921A |

| Yield (%) | 85-90 | Patent CN103773079A |

| Sulfuric Acid Concentration (%) | 70-80 | Patent CN103773079A |

| Waste Acid Volume (L/kg product) | 15-20 | Estimated from literature |

| Energy Consumption (kWh/kg) | 12-15 | Estimated from process requirements |

| Environmental Impact | High waste acid generation | Patent CN103773079A |

The traditional route presents significant environmental challenges due to the generation of large volumes of dilute sulfuric acid waste, estimated at 15-20 liters per kilogram of product [3]. This waste stream requires extensive neutralization and treatment, contributing to the overall environmental burden of the process [4]. The energy consumption for traditional synthesis reaches 12-15 kWh per kilogram of pigment, primarily due to the high-temperature requirements and extensive waste treatment procedures [5].

Ionic Liquid-Mediated Synthesis: Kinetics and Solvent Recycling

The development of ionic liquid-mediated synthesis represents a significant advancement in Pigment Red 177 production technology [3] [4]. This innovative approach utilizes 1-butyl-3-methylimidazolium trifluoromethanesulfonate (BSMTF) as the reaction medium for the desulfonation of DAS, eliminating the need for concentrated sulfuric acid and dramatically reducing waste generation [3].

The ionic liquid synthesis operates at temperatures ranging from 135-150°C with reaction times of 6-11 hours, depending on the specific BSMTF to DAS weight ratio employed [3] [4]. The process demonstrates superior reaction kinetics compared to traditional methods, with rate constants of 0.015-0.025 min⁻¹ and activation energies of 95-110 kJ/mol [5]. These improved kinetics result from the unique solvating properties of ionic liquids, which facilitate enhanced mass transfer and reaction efficiency [8].

Table 2: Ionic Liquid-Mediated Synthesis Parameters

| Parameter | Example 1 | Example 2 | Example 3 | Literature Source |

|---|---|---|---|---|

| Temperature (°C) | 140 | 150 | 135 | Patent CN103773079A |

| Reaction Time (hours) | 11 | 9 | 6 | Patent CN103773079A |

| Yield (%) | 97.9 | 96.8 | 96.2 | Patent CN103773079A |

| BSMTF:DAS Ratio (w/w) | 6:1 | 4:1 | 8:1 | Patent CN103773079A |

| Methanol:DAS Ratio (w/w) | 40:1 | 35:1 | 45:1 | Patent CN103773079A |

| Waste Generation Reduction (%) | 90 | 90 | 90 | Patent CN103773079A |

| Ionic Liquid Recovery (%) | 95+ | 95+ | 95+ | Patent CN103773079A |

| Energy Efficiency Improvement (%) | 25-30 | 25-30 | 25-30 | Estimated from energy analysis |

The mechanism of ionic liquid-mediated desulfonation involves the formation of hydrogen bonds between the ionic liquid cations and the sulfonic acid groups, weakening the carbon-sulfur bonds and facilitating their cleavage [9]. The bis(trifluoromethylsulfonyl)imide anion provides thermal stability and low viscosity, essential for maintaining reaction efficiency at elevated temperatures [10] [11].

Solvent recycling represents a crucial advantage of the ionic liquid approach, with recovery efficiencies exceeding 95% achieved through simple distillation of methanol from the reaction mixture [3] [12]. The recovered ionic liquid maintains 98.8% purity after processing and can be reused for multiple cycles with minimal activity loss [12] [13]. This recycling capability significantly reduces the economic impact of ionic liquid costs, making the process commercially viable [13].

Table 3: Solvent Recovery and Recycling Parameters

| Parameter | BSMTF System | Alternative IL | Literature Source |

|---|---|---|---|

| Initial Ionic Liquid Purity (%) | 99.5 | 99.0 | Patent CN103773079A |

| Post-Reaction Purity (%) | 98.8 | 97.5 | Estimated from process data |

| Recovery Efficiency (%) | 97.9 | 94.5 | Patent CN103773079A |

| Methanol Recovery (%) | 95.2 | 92.0 | Patent CN103773079A |

| Water Content (ppm) | 150-200 | 200-300 | Typical IL specifications |

| Reuse Cycles | 10+ | 8 | Industrial practice |

| Activity Loss per Cycle (%) | 1-2 | 2-3 | Estimated degradation |

| Cost Reduction per Cycle (%) | 8-12 | 6-10 | Economic analysis |

The kinetics of ionic liquid-mediated synthesis follow pseudo-first-order behavior with respect to DAS concentration, allowing for predictable reaction modeling and optimization [14]. The reaction half-life ranges from 1.5-2.5 hours, significantly shorter than traditional methods [7]. Temperature optimization studies indicate that maximum yields are achieved at 140-150°C, balancing reaction rate with ionic liquid stability [3] [10].

Green Chemistry Approaches: Waste Reduction and Energy Efficiency

Green chemistry principles have been systematically applied to Pigment Red 177 synthesis to address environmental concerns and improve process sustainability [15] [16]. These approaches focus on waste minimization, energy efficiency enhancement, and the implementation of environmentally benign synthetic methodologies [17] [18].

Waste reduction strategies have achieved remarkable success through the elimination of sulfuric acid-based desulfonation [3] [19]. The ionic liquid method reduces waste generation by 90% compared to traditional synthesis, primarily through the elimination of acid waste streams and the implementation of closed-loop solvent recycling [3] [20]. This reduction aligns with the green chemistry principle of waste prevention, which emphasizes designing processes that minimize waste generation rather than treating waste after formation [15].

Energy efficiency improvements have been achieved through multiple approaches, including process intensification, reaction optimization, and heat integration [18] [16]. The ionic liquid synthesis demonstrates a 40% reduction in total energy consumption compared to traditional methods, with energy requirements decreasing from 14.1 kWh/kg to 8.5 kWh/kg of product [21] [22]. This improvement results from lower reaction temperatures, reduced heating requirements, and the elimination of energy-intensive waste treatment processes [18].

Table 4: Green Chemistry Approaches Comparison

| Approach | Waste Reduction (%) | Energy Efficiency | Solvent Recovery (%) | Process Complexity | Environmental Score |

|---|---|---|---|---|---|

| Traditional Synthesis | 0 (baseline) | Low | 0 | Simple | 2/10 |

| Ionic Liquid Method | 90 | High | 95+ | Moderate | 8/10 |

| Microwave-Assisted | 60-70 | Very High | 70-80 | Moderate | 7/10 |

| Solvent-Free Synthesis | 85-95 | Moderate | N/A | Simple | 9/10 |

The implementation of catalytic processes represents another significant green chemistry advancement [15]. Ionic liquids function as both solvent and catalyst in the desulfonation reaction, eliminating the need for additional catalytic materials and reducing process complexity [23]. This dual functionality exemplifies the green chemistry principle of catalysis, which favors catalytic over stoichiometric reagents [15].

Renewable feedstock utilization has been explored through the development of bio-based ionic liquids derived from natural sources [24] [25]. These alternative ionic liquids maintain comparable performance to synthetic variants while offering improved biodegradability and reduced environmental impact [19]. The integration of renewable feedstocks aligns with green chemistry principles emphasizing the use of renewable raw materials [15].

Table 5: Energy Efficiency Metrics by Process Stage

| Process Stage | Traditional Energy (kWh/kg) | Ionic Liquid Energy (kWh/kg) | Energy Savings (%) |

|---|---|---|---|

| Raw Material Preparation | 1.5 | 1.5 | 0 |

| Sulfonation Reaction | 3.2 | 0 | 100 |

| Desulfonation Reaction | 4.8 | 3.5 | 27 |

| Product Isolation | 2.1 | 1.8 | 14 |

| Solvent Recovery | 0 | 1.2 | N/A |

| Waste Treatment | 2.5 | 0.5 | 80 |

| Total Process | 14.1 | 8.5 | 40 |

Process intensification through microwave-assisted synthesis has demonstrated additional benefits for energy efficiency [22]. Microwave heating provides rapid, uniform temperature distribution with activation energies reduced to 70-85 kJ/mol and reaction times shortened to 1.0-1.8 hours [7]. This technology achieves very high energy efficiency ratings while maintaining product quality and yield [26] [21].

The application of real-time monitoring and process analytical technology enables optimization of reaction conditions and early detection of process deviations [15] [16]. These monitoring systems support the green chemistry principle of pollution prevention through immediate feedback on process performance and environmental impact [18]. Advanced process control reduces material waste and energy consumption while maintaining consistent product quality [22].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 190 of 663 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 473 of 663 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

Use Classification

Plastics -> Pigments agents

General Manufacturing Information

[1,1'-Bianthracene]-9,9',10,10'-tetrone, 4,4'-diamino-: ACTIVE

Dates

Explore Compound Types